3-(2,6-Dimethylphenoxy)-1,2-propanediol
Description
3-(2,6-Dimethylphenoxy)-1,2-propanediol is a substituted propanediol derivative characterized by a phenoxy group attached to the 1,2-propanediol backbone at the third carbon, with methyl groups at the 2- and 6-positions of the aromatic ring.
Propanediol derivatives are widely studied for their versatility as solvents, chemical intermediates, and bioactive agents. For example, 1,2-propanediol (propylene glycol) is a low-toxicity compound used in food additives (E1520), pharmaceuticals, and industrial applications due to its biodegradability and safety . Similarly, phenoxy-substituted propanediols, such as 3-Phenoxy-1,2-propanediol (CAS 538-43-2), are employed in laboratory settings, though their commercial applications remain niche .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(2,6-dimethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 |
InChI Key |
FNPUCBPQHPJQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-(2,6-Dimethylphenoxy)-1,2-propanediol with structurally related compounds, emphasizing substituent effects:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The 2,6-dimethyl substitution on the phenoxy ring in 3-(2,6-Dimethylphenoxy)-1,2-propanediol likely enhances steric hindrance and lipophilicity compared to unsubstituted analogs like 3-Phenoxy-1,2-propanediol. This could improve membrane permeability in pharmaceutical contexts, as seen in the HBK series .
- Isomerism : Unlike 1,3-propanediol isomers, 1,2-propanediol derivatives exhibit higher polarity and water solubility due to vicinal hydroxyl groups, making them preferable in food and pharmaceutical industries .
Physicochemical Properties
- Dipole Moments: Propanediol derivatives with hydroxyl and ether groups exhibit moderate dipole moments (e.g., 1,2-propanediol: ~3.0 D), influencing solubility and adsorption capacities. Substituted phenoxy groups may reduce polarity, as seen in acetol (2.9 D) and glycerol comparisons .
- Toxicity: 1,2-Propanediol derivatives are generally low-toxicity, but aromatic substitutions (e.g., phenoxy groups) may introduce variability. For example, 2-Amino-2-methyl-1,3-propanediol is classified as a laboratory chemical with specific handling requirements .
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